molecular formula C7H10BrNO B12304648 Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-

Cat. No.: B12304648
M. Wt: 204.06 g/mol
InChI Key: DZUWKGRQVAAHER-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-, also known as 1-(5-bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydroquinoline ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydroquinoline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(5-chloro-3,4-dihydro-1(2H)-pyridinyl)-: Similar structure with a chlorine atom instead of bromine.

    Ethanone, 1-(5-fluoro-3,4-dihydro-1(2H)-pyridinyl)-: Contains a fluorine atom instead of bromine.

    Ethanone, 1-(5-iodo-3,4-dihydro-1(2H)-pyridinyl)-: Features an iodine atom in place of bromine.

Uniqueness

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

1-(5-bromo-3,4-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C7H10BrNO/c1-6(10)9-4-2-3-7(8)5-9/h5H,2-4H2,1H3

InChI Key

DZUWKGRQVAAHER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(=C1)Br

Origin of Product

United States

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